Cas no 126534-87-0 (3-Formylbenzamide)
3-Formylbenzamide Chemical and Physical Properties
Names and Identifiers
-
- 3-Formylbenzamide
- Benzamide, 3-formyl-
- Benzamide, 3-formyl- (9CI)
- 3-carboxaMidobenzaldehyde
- 3-Formyl-benzamide
- 3-Carbamoylbenzaldehyde
- 3-carbamoyl-benzaldehyde
- AYYCJLDODRZCOB-UHFFFAOYSA-N
- BDBM50087787
- 5247AA
- NE14423
- EN300-66935
- CHEMBL43885
- 126534-87-0
- P16787
- BS-13538
- A889410
- DTXSID60442649
- MFCD09758970
- Z1065725946
- CS-W021929
- JPS4T8V8EM
- AKOS006240030
- SCHEMBL723945
- SY065783
- DB-366495
- XH0520
-
- MDL: MFCD09758970
- Inchi: 1S/C8H7NO2/c9-8(11)7-3-1-2-6(4-7)5-10/h1-5H,(H2,9,11)
- InChI Key: AYYCJLDODRZCOB-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC=C(C=O)C=1)N
Computed Properties
- Exact Mass: 149.04771
- Monoisotopic Mass: 149.047678466g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 168
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 60.2
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.2±0.1 g/cm3
- Melting Point: No data available
- Boiling Point: 317.5±25.0 °C at 760 mmHg
- Flash Point: 145.8±23.2 °C
- PSA: 60.16
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
3-Formylbenzamide Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-Formylbenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F845618-250mg |
3-Formylbenzamide |
126534-87-0 | 98% | 250mg |
¥441.90 | 2022-01-10 | |
| TRC | F754633-10mg |
3-Formylbenzamide |
126534-87-0 | 10mg |
$ 50.00 | 2022-06-02 | ||
| TRC | F754633-50mg |
3-Formylbenzamide |
126534-87-0 | 50mg |
$ 160.00 | 2022-06-02 | ||
| TRC | F754633-100mg |
3-Formylbenzamide |
126534-87-0 | 100mg |
$ 250.00 | 2022-06-02 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F845618-50mg |
3-Formylbenzamide |
126534-87-0 | 98% | 50mg |
¥145.80 | 2022-01-10 | |
| Fluorochem | 037338-250mg |
3-Formylbenzamide |
126534-87-0 | 98% | 250mg |
£48.00 | 2022-02-28 | |
| Fluorochem | 037338-1g |
3-Formylbenzamide |
126534-87-0 | 98% | 1g |
£119.00 | 2022-02-28 | |
| Fluorochem | 037338-5g |
3-Formylbenzamide |
126534-87-0 | 98% | 5g |
£395.00 | 2022-02-28 | |
| Fluorochem | 037338-10g |
3-Formylbenzamide |
126534-87-0 | 98% | 10g |
£632.00 | 2022-02-28 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F190406-10g |
3-Formylbenzamide |
126534-87-0 | 98% | 10g |
¥5003.90 | 2023-09-02 |
3-Formylbenzamide Suppliers
3-Formylbenzamide Related Literature
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
Related Categories
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzamides
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzoic acids and derivatives Benzamides
- Solvents and Organic Chemicals Organic Compounds Amines/Sulfonamides
Additional information on 3-Formylbenzamide
Research Brief on 3-Formylbenzamide (CAS: 126534-87-0) in Chemical Biology and Pharmaceutical Applications
3-Formylbenzamide (CAS: 126534-87-0) has recently gained significant attention in chemical biology and pharmaceutical research due to its versatile role as a synthetic intermediate and potential bioactive scaffold. This aromatic aldehyde-amide hybrid structure serves as a key building block for the development of novel therapeutic agents, particularly in the areas of enzyme inhibition and targeted drug design. Recent studies have highlighted its utility in medicinal chemistry, where its unique electronic and steric properties enable selective interactions with biological targets.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the application of 3-Formylbenzamide as a precursor for developing potent kinase inhibitors. The research team utilized the formyl group for Schiff base formation with various amine-containing pharmacophores, yielding compounds with nanomolar activity against tyrosine kinases implicated in cancer progression. The electron-withdrawing nature of the amide group at the meta position was found to significantly influence the binding affinity of the resulting inhibitors.
In pharmaceutical formulation research, 3-Formylbenzamide has shown promise as a stabilizer for peptide-based drugs. A recent patent application (WO202318765A1) describes its use in preventing aggregation of therapeutic peptides during lyophilization and storage. The compound's ability to form hydrogen bonds with peptide backbones while maintaining low toxicity makes it particularly valuable for biopharmaceutical applications requiring long-term stability.
Metabolic studies of 3-Formylbenzamide derivatives have revealed interesting pharmacokinetic properties. Research published in Drug Metabolism and Disposition (2024) identified that the introduction of electron-donating groups at specific positions can significantly alter the compound's metabolic clearance rates while maintaining favorable oral bioavailability. These findings open new possibilities for structure-activity relationship optimization in drug discovery programs.
The compound's role in PROTAC (Proteolysis Targeting Chimera) development has been particularly noteworthy. Several recent publications have highlighted 3-Formylbenzamide derivatives as effective linkers in bifunctional molecules designed for targeted protein degradation. The balance between hydrophilicity and rigidity provided by this scaffold appears optimal for maintaining cellular permeability while ensuring proper ternary complex formation between the target protein and E3 ubiquitin ligase.
Emerging safety data from preclinical studies suggest that 3-Formylbenzamide core structures generally exhibit favorable toxicity profiles, with most derivatives showing minimal off-target effects in comprehensive in vitro pharmacological screening. However, researchers note that careful consideration of substituent effects is required, as certain modifications can lead to unexpected metabolic activation pathways.
From a synthetic chemistry perspective, recent advances in catalytic formylation methods have significantly improved the accessibility of 3-Formylbenzamide derivatives. A 2024 Nature Communications paper described a novel palladium-catalyzed direct formylation protocol that enables late-stage functionalization of complex benzamide scaffolds, greatly expanding the structural diversity accessible for biological evaluation.
Looking forward, the unique properties of 3-Formylbenzamide position it as a valuable scaffold for addressing current challenges in drug discovery, particularly in the development of covalent inhibitors and targeted protein degraders. Ongoing research is exploring its application in emerging therapeutic areas such as targeted protein stabilization and allosteric modulator design, suggesting that this versatile building block will continue to play an important role in pharmaceutical innovation.
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